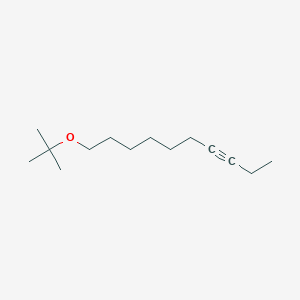
10-tert-Butoxydec-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-tert-Butoxydec-3-yne is an organic compound characterized by the presence of a tert-butoxy group attached to a decyne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-tert-Butoxydec-3-yne typically involves the alkylation of a terminal alkyne with a tert-butyl halide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the tert-butyl group. The general reaction scheme is as follows:
Preparation of Potassium tert-Butoxide: Potassium metal is reacted with tert-butyl alcohol to form potassium tert-butoxide.
Alkylation Reaction: The terminal alkyne is treated with potassium tert-butoxide and tert-butyl halide under an inert atmosphere (e.g., nitrogen) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
10-tert-Butoxydec-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne to alkenes or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or sodium amide (NaNH₂).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the tert-butoxy group.
Applications De Recherche Scientifique
10-tert-Butoxydec-3-yne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 10-tert-Butoxydec-3-yne involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to form a hydroxyl group, which can further participate in hydrogen bonding and other interactions. The alkyne moiety can engage in π-π interactions and undergo addition reactions with electrophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-tert-Butoxydec-1-yne: Similar structure but with the alkyne group at a different position.
10-tert-Butoxydec-2-yne: Another positional isomer with the alkyne group at the second carbon.
10-tert-Butoxydec-4-yne: Positional isomer with the alkyne group at the fourth carbon.
Propriétés
Numéro CAS |
100669-80-5 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
10-[(2-methylpropan-2-yl)oxy]dec-3-yne |
InChI |
InChI=1S/C14H26O/c1-5-6-7-8-9-10-11-12-13-15-14(2,3)4/h5,8-13H2,1-4H3 |
Clé InChI |
SSJFMIFRBGVMPH-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCCCCCCOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















